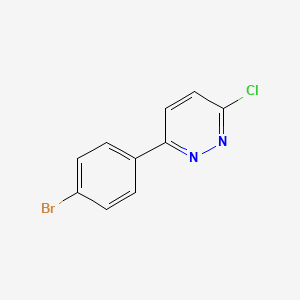

3-(4-Bromophenyl)-6-chloropyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-6-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOVQWFBJVWQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423335 | |

| Record name | 3-(4-bromophenyl)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66548-50-3 | |

| Record name | 3-(4-bromophenyl)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(4-Bromophenyl)-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Bromophenyl)-6-chloropyridazine is a halogenated heterocyclic compound featuring a pyridazine core substituted with a 4-bromophenyl group at the 3-position and a chlorine atom at the 6-position. This molecule serves as a pivotal building block in medicinal chemistry and materials science due to its two distinct and reactive halogenated sites. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and site-selective functionalization, making it an attractive scaffold for the synthesis of complex molecular architectures and the development of novel pharmaceutical agents and functional organic materials. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and key applications, offering a technical resource for researchers in organic synthesis and drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The lack of extensive public data underscores its status as a specialized research chemical.

Compound Identification

Quantitative data for properties such as melting point, boiling point, and solubility are not widely reported in public literature, a common characteristic for specialized laboratory reagents. Commercial suppliers like Sigma-Aldrich offer the compound, though they indicate that analytical data is not routinely collected for this specific product, placing the onus of identity and purity confirmation on the end-user.[1]

| Property | Value | Source |

| IUPAC Name | This compound | (Predicted) |

| Molecular Formula | C₁₀H₆BrClN₂ | [2] |

| Molecular Weight | 270.53 g/mol | (Calculated) |

| Physical Form | Solid | [3] |

| SMILES String | C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Br | [2] |

| InChI Key | KNYWWMABMAMYEU-UHFFFAOYSA-N | [2] |

Note: A definitive CAS Number is not consistently reported across major public databases for this specific isomer.

Spectroscopic Profile

-

¹H NMR: The spectrum is expected to show signals in the aromatic region. The pyridazine ring protons would likely appear as two doublets. The 4-bromophenyl group would also present as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The spectrum would display ten distinct signals for the ten carbon atoms in the molecule, with chemical shifts corresponding to aromatic and heteroaromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and C-Cl and C-Br stretching vibrations.

Synthesis and Purification

The most logical and widely practiced method for the synthesis of 3-aryl-6-chloropyridazines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides an efficient means to form the C-C bond between the pyridazine and phenyl rings.

Synthetic Route: Suzuki-Miyaura Cross-Coupling

The primary synthetic route involves the reaction of 3,6-dichloropyridazine with 4-bromophenylboronic acid. This approach is favored due to the commercial availability of the starting materials and the robustness of the Suzuki coupling methodology.[4][5]

Caption: Synthetic Workflow via Suzuki Coupling.

Detailed Experimental Protocol (Generalized)

This protocol is based on established procedures for Suzuki-Miyaura couplings of chloropyridazines and related chloroheterocycles.[4][6]

-

Reaction Setup: To a flame-dried reaction vessel, add 3,6-dichloropyridazine (1.0 eq.), 4-bromophenylboronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate or potassium phosphate (2.0-3.0 eq.).

-

Catalyst and Solvent Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.). The vessel is then purged with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water, is added.

-

Reaction Execution: The reaction mixture is heated, typically to between 80-100 °C, and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated and the organic layer is washed with water and brine. The organic phase is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its two distinct halogenated positions, which can be functionalized selectively.

Caption: Key Reactivity Sites and Transformations.

Nucleophilic Aromatic Substitution (SNAr) at the 6-Position

The chlorine atom on the electron-deficient pyridazine ring is highly activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, including:

-

Amines: Reaction with primary or secondary amines yields 6-amino-3-(4-bromophenyl)pyridazine derivatives.

-

Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form the corresponding ethers.

-

Thiols: Thiolates can be used to synthesize 6-thioether-3-(4-bromophenyl)pyridazines.

This reaction is fundamental to building molecular diversity from this scaffold.

Palladium-Catalyzed Cross-Coupling at the 4-Bromophenyl Moiety

The C-Br bond on the phenyl ring is a classic handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[7]

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form diarylamines.

-

Stille Coupling: Coupling with organostannanes, which are stable to air and moisture.[8][9][10][11][12]

The ability to perform these reactions subsequent to SNAr at the 6-position allows for a divergent synthetic strategy from a common intermediate.

Applications in Drug Discovery and Materials Science

The pyridazine core is a well-established pharmacophore found in numerous biologically active compounds. The 3,6-disubstituted pyridazine motif, accessible from this compound, is of particular interest in drug discovery for targeting a range of biological targets. The specific substitution pattern of this compound makes it a valuable intermediate for creating libraries of potential drug candidates for screening.

In materials science, the rigid, aromatic structure and the potential for extension through cross-coupling reactions make this and related compounds interesting building blocks for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety, Handling, and Storage

As a halogenated aromatic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a versatile and valuable synthetic intermediate. Its primary utility stems from the presence of two distinct, selectively addressable halogenated sites. While detailed physicochemical and spectroscopic data are sparse, its synthesis via Suzuki-Miyaura coupling is well-precedented. The ability to perform subsequent nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it a powerful scaffold for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to employ this compound in their synthetic endeavors.

References

-

Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]

-

Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available at: [Link]

-

Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. Available at: [Link]

-

Zora. (2018). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. University of Zurich. Available at: [Link]

-

ResearchGate. (2025). ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. ResearchGate. Available at: [Link]

-

PrepChem. (n.d.). Preparation of Intermediate 6-(p-bromophenyl)-3-chloropyridazine. PrepChem.com. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Available at: [Link]

-

Piros, L., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Stille reaction. Wikipedia. Available at: [Link]

-

NROChemistry. (n.d.). Stille Coupling. NROChemistry. Available at: [Link]

-

Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google Patents.

-

Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]

- Google Patents. (n.d.). EP0072299B1 - 4-methyl-6-phenyl-pyridazine derivatives active on the central nervous system. Google Patents.

- Google Patents. (n.d.). CN104292168A - Preparation method of 3-phenyl-4-hydroxy-6-chloropyridazine. Google Patents.

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

PubChemLite. (n.d.). 3-(3-bromophenyl)-6-chloropyridazine (C10H6BrClN2). PubChemLite. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - 3-(3-bromophenyl)-6-chloropyridazine (C10H6BrClN2) [pubchemlite.lcsb.uni.lu]

- 3. 3-Amino-4-bromo-6-chloropyridazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Stille Coupling [organic-chemistry.org]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uwindsor.ca [uwindsor.ca]

A Comprehensive Technical Guide to 3-(4-Bromophenyl)-6-chloropyridazine

Executive Summary: This guide provides an in-depth technical overview of 3-(4-Bromophenyl)-6-chloropyridazine, a key heterocyclic building block in modern medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline a robust and widely-used synthetic methodology via the Suzuki-Miyaura cross-coupling reaction, and discuss its strategic applications in drug discovery. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to provide researchers, scientists, and drug development professionals with a reliable and practical resource.

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in drug design.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, make it a cornerstone for the development of novel therapeutic agents. Compounds incorporating the pyridazine scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2]

Within this important class of compounds, this compound stands out as a particularly versatile synthetic intermediate. Its structure is strategically functionalized with two distinct halogen atoms at key positions:

-

A chloro group on the electron-deficient pyridazine ring, which is susceptible to nucleophilic aromatic substitution.

-

A bromo group on the phenyl ring, which is an ideal handle for further palladium-catalyzed cross-coupling reactions.

This orthogonal reactivity allows for sequential, site-selective modifications, making it an invaluable precursor for building complex molecular architectures and generating diverse chemical libraries for high-throughput screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in research.

Table 1: Compound Identification and Physicochemical Properties

| Identifier | Value | Source |

| Compound Name | This compound | - |

| MDL Number | MFCD04116239 | [3] |

| Molecular Formula | C₁₀H₆BrClN₂ | |

| Molecular Weight | 273.53 g/mol | Calculated |

| SMILES | Brc1ccc(cc1)c2nnc(cc2)Cl | |

| InChI | 1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H | |

| Predicted XlogP | 3.2 | [4] |

Expected Spectroscopic Characteristics

While specific spectral data should be acquired for each synthesized batch, the expected characteristics based on the molecule's structure are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The spectrum would feature two sets of signals: an AA'BB' system (appearing as two doublets) for the 1,4-disubstituted bromophenyl ring and an AB system (two doublets) for the two adjacent protons on the pyridazine ring.[5][6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 10 distinct signals for the 10 carbon atoms, as there is no molecular symmetry that would make any carbons equivalent. Signals for carbons attached to halogens will appear in characteristic regions, and the carbons of the electron-deficient pyridazine ring will be shifted downfield.[5]

-

Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion (M⁺) cluster.[7] Due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the isotopic pattern will be complex, showing peaks at M, M+2, and M+4, which is a definitive signature for the compound's elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching in the 1400-1600 cm⁻¹ region, and strong, sharp bands in the fingerprint region corresponding to C-Cl and C-Br bond vibrations.[7]

Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of aryl-substituted pyridazines is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to the commercial availability and stability of boronic acid reagents and the reaction's high tolerance for various functional groups.[8][9]

Retrosynthetic Analysis & Reaction Scheme

A logical retrosynthetic disconnection of this compound is made at the carbon-carbon bond between the two rings. This points directly to 3,6-dichloropyridazine and (4-bromophenyl)boronic acid as the ideal starting materials. The selective mono-arylation is feasible due to the different reactivities of the two chloro-substituents on the pyridazine ring, though careful control of stoichiometry is required.

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methodologies for the synthesis of pyridazine derivatives.[8][10]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq), (4-bromophenyl)boronic acid (1.05 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and ethanol. Subsequently, add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 2.0 eq). The base is essential for the transmetalation step of the catalytic cycle.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

The "Why": Understanding the Catalytic Cycle

The success of the Suzuki coupling lies in its robust and well-understood catalytic cycle. Explaining this mechanism provides insight into the choice of reagents.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3,6-dichloropyridazine. This is often the rate-limiting step.

-

Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate complex, transfers its organic group (the 4-bromophenyl moiety) to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Applications in Research and Drug Development

The true value of this compound is realized in its utility as a scaffold for creating more complex, high-value molecules.

A Platform for Molecular Diversification

The two different halogen atoms provide chemists with orthogonal chemical handles for sequential, controlled functionalization.

Caption: Synthetic utility workflow for molecular diversification.

-

Pathway A (C-Cl Bond): The chloro-substituent on the electron-poor pyridazine ring is readily displaced by various nucleophiles (amines, alcohols, thiols) in SₙAr reactions. This is a common strategy for introducing pharmacophores that can interact with biological targets.[11]

-

Pathway B (C-Br Bond): The bromophenyl group can undergo a second cross-coupling reaction, allowing for the introduction of different aryl, heteroaryl, or alkyl groups. This enables extensive exploration of the structure-activity relationship (SAR) at that position.

Precursor to Bioactive Compounds

The pyridazine core is a key feature in many compounds with demonstrated therapeutic potential. For instance, various substituted pyridazines have been investigated as PARP-1 inhibitors for anticancer applications.[2] The incorporation of chlorine-containing heterocycles is a well-established strategy in drug design, with over 250 FDA-approved chloro-containing drugs on the market, highlighting their importance in modulating pharmacokinetic and pharmacodynamic properties.[12][13]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally similar halogenated aromatic compounds should be used to inform handling procedures.[14][15][16]

Table 2: Inferred GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[15] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[14][15] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[14][15] |

| STOT - Single Exposure | H335: May cause respiratory irritation.[14][15] |

Handling Precautions

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[15]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in the fields of drug discovery and materials science. Its value is derived from the convergence of a biologically relevant pyridazine core and two orthogonally reactive halogen handles. The reliable and scalable synthesis via Suzuki-Miyaura coupling makes it readily accessible for research. By enabling the systematic and site-selective introduction of diverse functional groups, this compound serves as a powerful platform for generating novel molecules with tailored properties, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health (NIH). [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… OUCI. [Link]

-

(PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

-

Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Semantic Scholar. [Link]

-

2 - Safety Data Sheet. Watson International Ltd. [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (NIH). [Link]

-

3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419. PubChem. [Link]

-

Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive). [Link]

-

3-(3-bromophenyl)-6-chloropyridazine (C10H6BrClN2). PubChemLite. [Link]

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

-

Spectroscopy Methods of structure determination. University of Calgary. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - 3-(3-bromophenyl)-6-chloropyridazine (C10H6BrClN2) [pubchemlite.lcsb.uni.lu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction | Semantic Scholar [semanticscholar.org]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. watson-int.com [watson-int.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Elucidation of 3-(4-Bromophenyl)-6-chloropyridazine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a robust synthetic protocol for 3-(4-Bromophenyl)-6-chloropyridazine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into its synthesis and characterization.

Introduction: The Significance of Substituted Pyridazines

Pyridazine scaffolds are a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities. The introduction of specific aryl and halo- substituents onto the pyridazine core, as in this compound, allows for the fine-tuning of its physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles. Accurate and thorough spectroscopic characterization is paramount for unequivocal structure confirmation and for ensuring the purity and quality of the synthesized compound. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound and provides a validated synthetic route for its preparation.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of 3-aryl-6-chloropyridazines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a powerful tool for the formation of carbon-carbon bonds. The synthesis of this compound is logically achieved by the coupling of 3,6-dichloropyridazine with 4-bromophenylboronic acid.

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a well-established procedure for the synthesis of 3-aryl-6-chloropyridazines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,6-dichloropyridazine (1.0 eq.), 4-bromophenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.) to the flask.

-

Solvent Addition: Introduce a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization

While direct experimental spectra for this compound are not widely published, the following sections provide a detailed prediction and interpretation of the expected spectroscopic data based on the analysis of structurally related compounds and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide characteristic signals.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridazine and the 4-bromophenyl rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Doublet | 2H | Protons on the 4-bromophenyl ring (ortho to the pyridazine ring) |

| ~ 7.8 - 8.0 | Doublet | 2H | Protons on the 4-bromophenyl ring (ortho to the bromine atom) |

| ~ 7.9 - 8.1 | Doublet | 1H | Pyridazine ring proton |

| ~ 8.1 - 8.3 | Doublet | 1H | Pyridazine ring proton |

Causality behind Experimental Choices: The choice of a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial for acquiring high-resolution spectra. The chemical shifts are reported relative to tetramethylsilane (TMS) at 0.00 ppm.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 123 - 125 | Carbon bearing the bromine atom |

| ~ 129 - 131 | Carbons on the 4-bromophenyl ring |

| ~ 132 - 134 | Carbons on the 4-bromophenyl ring |

| ~ 135 - 137 | Quaternary carbon of the 4-bromophenyl ring attached to the pyridazine |

| ~ 128 - 130 | Pyridazine ring carbon |

| ~ 150 - 152 | Pyridazine ring carbon |

| ~ 157 - 159 | Pyridazine ring carbon attached to the 4-bromophenyl group |

| ~ 160 - 162 | Pyridazine ring carbon bearing the chlorine atom |

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3100 - 3000 | C-H stretching (aromatic) |

| ~ 1600 - 1450 | C=C and C=N stretching (aromatic rings) |

| ~ 1100 - 1000 | C-Br stretching |

| ~ 850 - 750 | C-Cl stretching |

Authoritative Grounding: The predicted vibrational frequencies are based on well-established correlation tables for aromatic and halogenated compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Molecular Ion Peaks:

The presence of bromine and chlorine, both of which have characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), will result in a distinctive pattern for the molecular ion peak.

| m/z | Relative Abundance | Isotopologue |

| 268 | ~100% | [C₁₀H₆⁷⁹Br³⁵ClN₂]⁺ |

| 270 | ~128% | [C₁₀H₆⁸¹Br³⁵ClN₂]⁺ and [C₁₀H₆⁷⁹Br³⁷ClN₂]⁺ |

| 272 | ~32% | [C₁₀H₆⁸¹Br³⁷ClN₂]⁺ |

Trustworthiness: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, further confirming the elemental formula. The predicted m/z for [M+H]⁺ is approximately 268.9476.[1]

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide provides a robust framework for the synthesis and spectroscopic characterization of this compound. The detailed Suzuki-Miyaura protocol offers a reliable method for its preparation, while the predicted NMR, IR, and MS data serve as a valuable reference for researchers in confirming the structure and purity of the synthesized compound. These foundational insights are critical for advancing the exploration of this and related pyridazine derivatives in drug discovery and materials science.

References

- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

ResearchGate. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(3-bromophenyl)-6-chloropyridazine (C10H6BrClN2). Retrieved from [Link]

Sources

The Rising Therapeutic Potential of 3-(4-Bromophenyl)-6-chloropyridazine Derivatives: A Technical Guide

Executive Summary

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties make it a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of a specific, highly promising class of these compounds: derivatives of 3-(4-Bromophenyl)-6-chloropyridazine. We will delve into the synthetic strategies for this core and its subsequent derivatization, explore the diverse biological activities exhibited by these molecules—with a particular focus on their anticancer potential—and elucidate the underlying structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for the discovery of next-generation therapeutics.

Introduction: The Pyridazine Scaffold in Drug Discovery

Pyridazine and its derivatives have garnered significant attention in pharmaceutical research due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] The two adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors and introduce a dipole moment, which facilitates strong interactions with various biological targets.[2] The this compound moiety serves as an excellent starting point for chemical exploration. The chlorine atom at the 6-position is a versatile handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups, while the 3-(4-bromophenyl) group provides a platform for further modification and can contribute to target engagement through various interactions.

Synthesis of the Core Scaffold and Its Derivatives

The synthetic accessibility of this compound and its derivatives is a key advantage for its application in drug discovery. The core scaffold is typically synthesized via a multi-step process, which is then followed by diversification at the 6-position.

Synthesis of this compound

A common and effective method for the synthesis of the 3-aryl-6-chloropyridazine core involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a dihalopyridazine with an appropriate boronic acid.

Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as 1,4-dioxane/water, add 4-bromophenylboronic acid (1.1 eq), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Derivatization at the 6-Position

The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a facile route to a diverse library of derivatives.[3][4]

Caption: General scheme for the derivatization of the core scaffold.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Reaction Setup: A mixture of this compound (1.0 eq) and the desired nucleophile (1.2-2.0 eq) is dissolved in a suitable solvent such as ethanol, DMF, or DMSO. A base (e.g., K₂CO₃, Et₃N) may be added if the nucleophile is an amine or thiol.

-

Reaction Conditions: The reaction mixture is heated to reflux or stirred at an elevated temperature (80-150 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the desired 6-substituted derivative.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for a range of biological activities, with the most significant findings in the area of oncology.

Anticancer Activity

The pyridazine core is a common feature in many kinase inhibitors and other anticancer agents.[1][5] Derivatives of 3-aryl-6-substituted pyridazines have shown potent cytotoxic activity against various cancer cell lines.

Mechanism of Action: Many pyridazine-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[5] For instance, some derivatives have been shown to target Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[5] Others have been found to induce apoptosis through various signaling pathways.

The following table summarizes the anticancer activity of some representative 3-aryl-6-substituted pyridazine derivatives, which serve as close analogs to the derivatives of the topic compound.

| Compound ID | 6-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Analog 1 | 4-Methylphenylamino | HCT-116 (Colon) | 5.2 | [5] |

| Analog 2 | 4-Chlorophenylamino | MCF-7 (Breast) | 3.8 | [5] |

| Analog 3 | Morpholino | HepG2 (Liver) | 7.1 | [1] |

| Analog 4 | Hydrazinyl | A549 (Lung) | 9.5 | [1] |

Note: The data presented is for analogous compounds and serves to illustrate the potential of the 3-(4-Bromophenyl)-6-substituted pyridazine scaffold.

Caption: A simplified diagram of a potential anticancer signaling pathway.

Antimicrobial Activity

The pyridazine nucleus is also a key component of various antimicrobial agents.[6] Derivatives of 3-aryl-6-substituted pyridazines have demonstrated activity against a range of bacterial and fungal strains. The introduction of different substituents at the 6-position can modulate the antimicrobial spectrum and potency.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and pyridazine derivatives have been explored as potential anti-inflammatory agents.[7][8][9] Some of these compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.[9][10]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-(4-bromophenyl)-6-substituted pyridazine derivatives is highly dependent on the nature of the substituent at the 6-position.

-

Amino Substituents: The introduction of substituted anilines at the 6-position has been shown to be favorable for anticancer activity. Electron-withdrawing or electron-donating groups on the aniline ring can fine-tune the potency.

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as morpholine or piperazine, can improve physicochemical properties like solubility and may lead to enhanced biological activity.

-

Linker Length and Flexibility: In derivatives where a functional group is attached via a linker at the 6-position, the length and flexibility of this linker can significantly impact target binding and overall activity.

-

The 4-Bromophenyl Group: The bromine atom on the phenyl ring can participate in halogen bonding with the target protein, potentially enhancing binding affinity. The phenyl ring itself can engage in π-π stacking interactions.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at the 6-position make it an attractive platform for medicinal chemists. While the primary focus of research has been on anticancer applications, the exploration of its potential in other therapeutic areas, such as infectious and inflammatory diseases, is warranted. Future studies should focus on the synthesis and biological evaluation of a broader range of derivatives, coupled with in-depth mechanistic studies and in vivo efficacy assessments. The continued investigation of this versatile scaffold holds great promise for the discovery of new and effective drugs.

References

- Gokce, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European Journal of Medicinal Chemistry.

- Ye, R.D., et al. (2022).

- Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie.

- Various Authors. (2024). Development of novel antibiotics derived from pyridazine: Synthesis, spectroscopic characterization, in vitro antimicrobial activity and molecular docking studies. PlumX.

- Various Authors. (n.d.). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed.

- Various Authors. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and...

- Various Authors. (n.d.).

- Asif, M. (n.d.).

- Various Authors. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. Benchchem.

- Various Authors. (n.d.).

- Various Authors. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed.

- Schnell, S. D., et al. (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. zora.uzh.ch.

- Various Authors. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC.

- Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. PubMed.

- Various Authors. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.

- Various Authors. (n.d.). 3-Amino-4-bromo-6-chloropyridazine synthesis. ChemicalBook.

- Various Authors. (n.d.). Pyridazine Derivatives and Related Compounds. Part 13. Synthesis and Antimicrobial Activity of Some Pyridazino[3?,4?:3,4]pyrazolo[5,1-c]-1,2,4-triazines.

- Coad, P., et al. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines.

- Various Authors. (2019).

- Various Authors. (n.d.).

- Various Authors. (n.d.).

- Various Authors. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed.

- Various Authors. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

- Various Authors. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.

- Various Authors. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity.

Sources

- 1. scispace.com [scispace.com]

- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Unlocking Therapeutic Potential: A Technical Guide to Target Identification and Validation for 3-(4-Bromophenyl)-6-chloropyridazine Analogs

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, valued for its capacity to interact with a diverse range of biological targets.[1] This is attributed to its unique physicochemical properties, such as its dipole moment and hydrogen bonding capabilities, which facilitate strong interactions with enzymes and receptors.[1] Analogs of 3-(4-bromophenyl)-6-chloropyridazine, in particular, have emerged as a promising class of small molecules, with a significant body of research pointing towards potent anticancer activities.[2][3] This technical guide provides an in-depth exploration of the most promising therapeutic targets for this class of compounds. We will dissect the mechanistic rationale behind targeting key cellular pathways and provide detailed, field-proven experimental workflows for target validation, moving from broad cellular effects to specific molecular interactions. Our focus is on providing a logical and scientifically rigorous framework for researchers aiming to develop novel therapeutics based on this versatile chemical scaffold.

The Pyridazine Core: A Foundation for Diverse Bioactivity

The six-membered aromatic ring containing two adjacent nitrogen atoms gives the pyridazine scaffold several advantages in drug design. The nitrogen atoms increase polarity and potential for aqueous solubility, while their lone electron pairs act as hydrogen bond acceptors, crucial for target binding.[1] Furthermore, the pyridazine ring can be readily functionalized, allowing medicinal chemists to fine-tune the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2][4] While the broader pyridazine class exhibits activities ranging from anti-inflammatory to antiviral, the most compelling and extensively documented therapeutic potential for analogs of the this compound core lies in oncology.[5][6]

Prime Therapeutic Target Class: Protein Kinases in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them a major class of oncology targets.[7] Pyridazine-based compounds have repeatedly demonstrated potential as kinase inhibitors, capable of modulating signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][4]

Rationale: Targeting Aberrant Cell Signaling

Cancer cells often hijack kinase signaling pathways to fuel their growth. By designing this compound analogs to competitively bind to the ATP-binding pocket of specific kinases, it is possible to block downstream signaling, thereby inhibiting tumor growth. The bromophenyl group can be oriented to explore hydrophobic pockets within the kinase domain, while the chloropyridazine core serves as a versatile anchor. Multi-targeted kinase inhibitors, in particular, are gaining traction as they can inhibit multiple proliferation pathways, potentially reducing the likelihood of drug resistance.[7]

Experimental Workflow: From Broad Screening to Specific Inhibition

Validating a novel compound as a kinase inhibitor requires a multi-step, hierarchical approach. The following workflow ensures a rigorous and logical progression from general anticancer activity to specific, on-target effects.

Caption: Hierarchical workflow for kinase inhibitor validation.

Detailed Experimental Protocols

Protocol 2.3.1: MTT Proliferation Assay

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer, U-87 glioblastoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

-

Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Protocol 2.3.2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

-

Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the pyridazine analog at various concentrations in kinase buffer.

-

Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using an ADP-Glo™ Kinase Assay, which measures ADP formation as a universal indicator of kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Key Therapeutic Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)

Recent studies have successfully employed a molecular hybridization strategy to design chloropyridazine derivatives as potent PARP-1 inhibitors.[3][9] This presents a highly specific and validated therapeutic avenue.

Rationale: Exploiting Synthetic Lethality in Cancer

PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[3] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks during replication. This concept, known as synthetic lethality, allows for targeted killing of cancer cells while sparing normal cells. The 4-chloropyridazinoxyphenyl scaffold has been identified as a promising pharmacophore for targeting the PARP-1 receptor.[3]

Experimental Workflow: Validating PARP-1 Inhibition and DNA Damage

The validation process focuses on confirming direct enzyme inhibition and demonstrating the downstream consequences of this inhibition, namely, DNA damage and apoptosis.

Caption: Workflow for validating PARP-1 inhibitors.

Detailed Experimental Protocols

Protocol 3.3.1: Immunofluorescence Staining for γ-H2Ax

-

Cell Culture: Grow cells (e.g., MDA-MB-468) on glass coverslips and treat with the test compound for 24 hours.[9]

-

Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific binding sites with 1% BSA in PBST (PBS + 0.1% Tween 20).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-Histone H2A.X (Ser139), a well-established marker for DNA double-strand breaks, overnight at 4°C.[3][9]

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Imaging: Mount the coverslips onto microscope slides with a DAPI-containing mounting medium to counterstain the nuclei. Visualize and quantify the fluorescent foci using a fluorescence microscope. An increase in γ-H2Ax foci indicates compound-induced DNA damage.

Protocol 3.3.2: Western Blot for Apoptotic Markers

-

Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies for key apoptotic proteins such as cleaved Caspase-3, p53, BAX, and Bcl-2.[9][10] Use an antibody for a housekeeping protein (e.g., α-tubulin or GAPDH) as a loading control.

-

Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity to assess changes in protein expression.

Exploratory Therapeutic Areas

While oncology is the most robustly supported area, preliminary evidence and the known pharmacology of related compounds suggest other potential applications.

-

Neurodegenerative Diseases: Kinase dysregulation is also implicated in diseases like Alzheimer's and Parkinson's.[11][12] The blood-brain barrier permeability of novel this compound analogs would need to be assessed, but targeting kinases like GSK-3β or CDKs involved in tau phosphorylation could be a viable strategy.[13]

-

Antiviral Activity: Certain chloropyridazine derivatives have been shown to act as human rhinovirus (HRV) capsid-binding inhibitors, preventing the virus from uncoating and releasing its genetic material.[5] This suggests a potential application in infectious diseases.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in oncology. The evidence strongly supports prioritizing the investigation of its potential as both a kinase inhibitor and a PARP-1 inhibitor . The experimental workflows detailed in this guide provide a rigorous framework for validating these targets. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to optimize potency and selectivity for specific kinase or PARP-1 targets.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure drug-likeness.

-

In Vivo Efficacy: Progressing the most promising candidates into relevant animal models to confirm their therapeutic effect in a complex biological system.[14]

By systematically applying this integrated approach of rational design and rigorous validation, researchers can unlock the full therapeutic potential of this versatile chemical class.

References

- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd

- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.).

- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. (n.d.). Benchchem.

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). MDPI.

- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str

- Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. (n.d.). Taylor & Francis Online.

- Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors. (2009). PubMed.

- Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI.

- Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (n.d.). Unknown Source.

- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str

- Recent Medicinal Chemistry Studies against Neurodegener

- Neuroprotective and Therapeutic Strategies against Parkinson's Disease: Recent Perspectives. (n.d.). MDPI.

- Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules. (n.d.). PMC.

- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies | MDPI [mdpi.com]

- 11. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromophenyl Pyridazine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] When functionalized with a bromophenyl group, these compounds gain unique physicochemical properties that can significantly influence their interaction with biological targets. The bromine atom, a halogen, can act as a hydrophobic substituent and a potential halogen bond donor, providing a powerful tool for modulating potency, selectivity, and pharmacokinetic profiles. This guide synthesizes current research to provide an in-depth analysis of the structure-activity relationships (SAR) of bromophenyl pyridazine derivatives, offering insights into rational drug design and future development directions for this promising class of molecules.

Introduction: The Chemical and Pharmacological Significance of the Core Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of various therapeutic agents.[3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile scaffold for interacting with diverse biological targets. Marketed drugs like the vasodilator Minaprine and the anti-inflammatory Emorfazone feature this core structure, highlighting its clinical relevance.[1][2]

The incorporation of a bromophenyl moiety introduces several key features:

-

Steric Bulk: The size of the bromine atom can influence the compound's conformation and its fit within a target's binding pocket.

-

Lipophilicity: The bromine atom increases the overall lipophilicity of the molecule, which can affect cell permeability and metabolic stability.

-

Halogen Bonding: The electropositive crown on the bromine atom can form non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, aromatic rings) on a protein target, often leading to enhanced binding affinity and selectivity.

Understanding how the position of the bromine atom on the phenyl ring and substitutions on the pyridazine core collectively impact biological activity is the central theme of this guide.

General Synthetic Strategies

The generation of a library of bromophenyl pyridazine analogs for SAR studies is crucial for identifying lead compounds. A common and effective synthetic route involves the condensation of a bromophenyl-substituted precursor with a suitable dicarbonyl compound or its equivalent, followed by further functionalization.

Representative Synthetic Workflow

A frequently employed method is the reaction of a bromoacetophenone with a dicarbonyl compound to form a pyridazine ring, which can then be further modified. For instance, the Pfitzinger reaction, involving the condensation of isatin with 4-bromoacetophenone, can yield a 2-(4-bromophenyl)quinoline-4-carboxylic acid, which serves as a key intermediate for further derivatization.[4][5] Another approach involves the reaction of 3-amino-6-chloropyridazine with 2-bromoacetophenone to create a fused imidazo[1,2-b]pyridazine scaffold.[6]

Below is a generalized workflow for creating a library of derivatives.

Caption: Generalized workflow for the synthesis and diversification of bromophenyl pyridazine compounds.

SAR in Anticancer Activity

Bromophenyl pyridazine derivatives have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors or by inducing apoptosis through various cellular pathways.[6][7]

Kinase Inhibition: A Primary Mechanism

Many bromophenyl pyridazine compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8][9] The PI3K-Akt and MAPK pathways are common targets.[7]

Key SAR Insights:

-

Position of Bromine: The placement of the bromine on the phenyl ring is critical. For instance, in a series of pyrazolo[3,4-b]pyridines, a 4-bromophenyl substitution was found to be a common feature in compounds with potent anticancer activity.[10]

-

Substituents on the Pyridazine/Fused Ring: In a study of imidazo[1,2-b]pyridazine derivatives, the addition of a morpholine group at the C6 position was shown to significantly improve inhibitory activity against TAK1 kinase, a target in multiple myeloma.[8]

-

Role of Additional Moieties: The introduction of sulfonamide groups onto a 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold resulted in compounds with excellent cytotoxic activity against breast (MCF-7) and melanoma (SK-MEL-28) cancer cell lines.[6]

Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxicity of representative bromophenyl pyridazine-related compounds against various cancer cell lines.

| Compound ID | Core Structure | Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 2S-5 | Pyridazine-hydrazone | 4-bromophenyl, 4-chlorobenzoyl | MDA-MB-231 (Breast) | 6.21 | [7] |

| 2S-13 | Pyridazine-hydrazone | 4-bromophenyl, 4-nitrobenzoyl | MDA-MB-231 (Breast) | 7.73 | [7] |

| 9a | Pyrazolo[3,4-b]pyridine | 4-methoxyphenyl, phenyl | Hela (Cervical) | 2.59 | [10] |

| 14g | Pyrazolo[3,4-b]pyridine | 4-hydroxyphenyl, 4-methoxyphenyl | HCT-116 (Colon) | 1.98 | [10] |

| 4e | Imidazo[1,2-b]pyridazine | Phenyl, 4-fluorobenzenesulfonamide | MCF-7 (Breast) | 1-10 | [6] |

| 26 | Imidazo[1,2-b]pyridazine | Indazole, Morpholine | MPC-11 (Myeloma) | 0.03 (GI50) | [8] |

Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT-116) into 96-well plates at a predetermined density (e.g., 7 x 10³ cells/well) and allow them to adhere overnight.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[7]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

SAR in Anti-inflammatory Activity

Pyridazine and pyridazinone cores are prominent scaffolds for developing anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12][13] The selective inhibition of COX-2 over COX-1 is a key goal to minimize gastrointestinal side effects associated with traditional NSAIDs.[13]

COX-2 Inhibition and Pathway Modulation

The anti-inflammatory mechanism often involves blocking the synthesis of prostaglandins by inhibiting COX-2. Additionally, these compounds can modulate inflammatory signaling pathways by reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6.[14][15]

Caption: Mechanism of action for anti-inflammatory bromophenyl pyridazine compounds.

Key SAR Insights:

-

Pyridazinone vs. Pyridazine: The pyridazinone core itself is considered a leading structure for anti-inflammatory agents with reduced ulcerogenic effects.[12]

-

Substituents for COX-2 Selectivity: In a series of novel pyridazine derivatives, compound 6b showed superior COX-2 inhibition (IC50 = 0.18 µM) compared to celecoxib (IC50 = 0.35 µM). Its selectivity was attributed to the ability of its specific structure to enter a side pocket of the COX-2 active site and interact with His90.[11]

-

Hybridization Approach: Combining the pyridazine scaffold with other pharmacologically active moieties, such as pyrazole, has led to potent hybrid compounds. This strategy aims to create bulkier molecules that selectively fit into the larger COX-2 binding pocket.[14]

-

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring attached to the pyridazine core are critical. Electron-withdrawing groups can influence the electronic distribution and binding interactions.

Data Summary: COX Inhibition

| Compound ID | Core Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| 4c | Pyridazine | 1.15 | 0.26 | 4.42 | [11] |

| 6b | Pyridazine | 1.14 | 0.18 | 6.33 | [11] |

| Celecoxib | Pyrazole | >10 | 0.35 | >28.57 | [11] |

| Indomethacin | Indole | 0.42 | 0.84 | 0.50 | [11] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

-

Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an electron donor like glutathione.

-

Compound Pre-incubation: Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture and pre-incubate with the enzyme (COX-1 or COX-2) for a short period (e.g., 15 minutes) at room temperature.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 2 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a strong acid (e.g., 1 M HCl).

-

Quantification of PGE2: Quantify the amount of PGE2 produced using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Concluding Remarks and Future Outlook

The bromophenyl pyridazine scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies summarized here underscore several critical principles for rational drug design.

-

Positional Isomerism is Key: The ortho-, meta-, or para-position of the bromine atom on the phenyl ring profoundly impacts activity and must be systematically explored for each biological target.

-

Strategic Functionalization: The activity of the core scaffold can be dramatically enhanced and fine-tuned by decorating the pyridazine ring with appropriate functional groups (e.g., morpholine, sulfonamides) that can form specific interactions with the target protein.[6][8]

-

Hybridization Creates Synergy: Combining the bromophenyl pyridazine motif with other known pharmacophores (e.g., pyrazole) is a powerful strategy for developing compounds with improved potency and selectivity.[14]

Future research should focus on leveraging computational tools, such as molecular docking and dynamic simulations, to gain a deeper, atomistic understanding of how these compounds bind to their targets.[7][11] This will enable more precise, in silico-guided design of next-generation inhibitors. Furthermore, a comprehensive evaluation of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the development process will be crucial for translating potent inhibitors into clinically viable drug candidates.[16]

References

-

Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. PubMed Central. Available at: [Link][7]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link][16]

-